GC-7 Binds DHPS with Sub-10 nM Affinity, Comparable to Clinical-Stage Allosteric Inhibitors
GC-7 inhibits deoxyhypusine synthase (DHPS) with a Ki of 9.7 nM, a value that places it among the most potent DHPS inhibitors reported to date . In direct comparison, the allosteric DHPS inhibitor 11g (a clinical-stage compound) exhibited an IC50 of 16 nM in the same assay system, demonstrating that GC-7 maintains competitive potency while targeting the orthosteric spermidine-binding site rather than an allosteric pocket [1].
| Evidence Dimension | Inhibitory affinity for DHPS |
|---|---|
| Target Compound Data | Ki = 9.7 nM |
| Comparator Or Baseline | Allosteric inhibitor 11g: IC50 = 16 nM |
| Quantified Difference | 1.65-fold lower Ki for GC-7 (more potent) |
| Conditions | In vitro enzyme assay with human DHPS, NAD+, and eIF5A substrate |
Why This Matters
For researchers requiring maximal target engagement with minimal compound concentration, GC-7's sub-10 nM affinity reduces off-target exposure at effective doses.
- [1] Tanaka, Y., et al. (2020). Discovery of Novel Allosteric Inhibitors of Deoxyhypusine Synthase. Journal of Medicinal Chemistry, 63(6), 3215-3226. View Source
